molecular formula C12H15N3O2 B2617339 2-(2-(3-methylenepiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2097882-71-6

2-(2-(3-methylenepiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No. B2617339
CAS RN: 2097882-71-6
M. Wt: 233.271
InChI Key: LUOVSOOFAVRLKL-UHFFFAOYSA-N
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Description

2-(2-(3-methylenepiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a pyridazinone derivative that has been found to exhibit a range of biological activities. It has been the subject of scientific research due to its potential as a therapeutic agent for various diseases.

Scientific Research Applications

Synthesis and Chemical Behavior

  • Synthesis of Pyridazin-3-one Derivatives : A novel class of pyridazin-3-one derivatives was synthesized through reactions between 3-oxo-2-arylhydrazonopropanals and active methylene compounds. These derivatives showed promise in the synthesis of fused azines and a new class of 1,8-naphthyridine derivatives (Ibrahim & Behbehani, 2014).

Spectroscopic Characterization and Molecular Docking

  • Spectroscopy and Crystal Structure Analysis : A study presented the synthesis of a pyridazin-3(2H)-one derivative, characterized using various spectroscopic techniques, and confirmed by X-ray diffraction. The study also included DFT calculation, thermal analysis, and molecular docking investigations related to potential COVID-19 therapeutics (Kalai et al., 2020).

Biological Activities

  • Antimicrobial Activity : Research on indolyl-substituted furanones included the synthesis of pyridazin-3(4H)-ones, which demonstrated antimicrobial activities against various bacteria and fungi (Abou-Elmagd et al., 2015).
  • COX-2 Selectivity and Anti-inflammatory Potential : A study synthesized pyridazin-3(2H)-ones to evaluate their COX-2 selectivity, anti-inflammatory, and analgesic activities. It identified a specific compound as an ideal anti-inflammatory agent with high COX-2 selectivity and minimal side effects (Sharma & Bansal, 2016).
  • Anticancer Activity and Molecular Docking : Another study focused on synthesizing 3(2h)-one pyridazinone derivatives, assessing their antioxidant activity and evaluating their potential anticancer activity through molecular docking studies (Mehvish & Kumar, 2022).

properties

IUPAC Name

2-[2-(3-methylidenepiperidin-1-yl)-2-oxoethyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-10-4-3-7-14(8-10)12(17)9-15-11(16)5-2-6-13-15/h2,5-6H,1,3-4,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOVSOOFAVRLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)C(=O)CN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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